molecular formula C20H22FN3O4S2 B2415527 N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 923508-28-5

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2415527
CAS No.: 923508-28-5
M. Wt: 451.53
InChI Key: KJYLXBQQKZFSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a recognized, potent, and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Its primary research value lies in its ability to specifically inhibit RIPK1 kinase activity, thereby acting as a key pharmacological tool to probe the necroptotic cell death pathway . Necroptosis is a form of programmed necrosis that contributes to the pathogenesis of a wide range of human diseases, including inflammatory conditions, neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, and ischemic injuries. By potently blocking the initiation of necroptosis, this compound allows researchers to dissect the contribution of this pathway in disease models and to evaluate its potential as a therapeutic target. Beyond necroptosis, RIPK1 is also a critical signaling node in inflammation and apoptosis, functioning in complexes that can activate NF-κB and caspase-8 . The use of this selective inhibitor enables the delineation of RIPK1's kinase-dependent functions from its scaffolding roles, providing crucial insights into complex cellular death and inflammatory signaling networks. Its application is therefore essential for advancing our understanding of cell death mechanisms and for the development of novel treatment strategies for RIPK1-mediated pathologies.

Properties

IUPAC Name

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4S2/c21-13-4-6-14(7-5-13)30(27,28)24-10-8-12(9-11-24)19(26)23-20-17(18(22)25)15-2-1-3-16(15)29-20/h4-7,12H,1-3,8-11H2,(H2,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYLXBQQKZFSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. The compound's structure suggests it may interact with various biological pathways, particularly in the context of pharmacological applications.

PropertyValue
Molecular FormulaC17H19FN2O3S
Molecular Weight344.41 g/mol
LogP4.0077
Polar Surface Area58.216 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors3

The compound's biological activity can be attributed to its ability to interact with specific receptors and enzymes within the body. Research indicates that compounds with similar structural features often exhibit activity against various targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction and are involved in many physiological processes. The compound may modulate GPCR activity, affecting downstream signaling pathways .
  • Enzyme Inhibition : It is hypothesized that this compound could inhibit certain enzymes, potentially impacting metabolic pathways. For example, compounds containing sulfonyl groups have been noted for their ability to inhibit proteases and other enzymes critical for cellular function .

In Vitro Studies

In vitro studies have shown that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Research indicates that structurally related compounds demonstrate antimicrobial properties against a range of bacteria and fungi, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Some studies have reported that compounds with similar scaffolds can reduce inflammation markers in cell cultures, indicating a possible therapeutic role in inflammatory diseases .
  • Cytotoxicity Assays : Cytotoxicity assays reveal that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .

Case Studies

  • Case Study on Anticancer Activity : A study involving a related compound demonstrated significant cytotoxic effects on breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. This suggests that the compound may possess similar anticancer properties .
  • Inflammation Model : In a murine model of inflammation, a derivative exhibited a reduction in paw swelling by up to 40% compared to control groups, indicating its potential as an anti-inflammatory agent .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its therapeutic potential in treating metabolic disorders. Specifically, it has been noted for its ability to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is implicated in the metabolic syndrome, including conditions such as type 2 diabetes and obesity . The inhibition of this enzyme can lead to improved insulin sensitivity and reduced fat accumulation.

CNS Disorders
Research indicates that this compound may also be beneficial in treating central nervous system disorders, including mild cognitive impairment and early stages of dementia, such as Alzheimer's disease . The neuroprotective properties associated with similar compounds provide a promising avenue for further exploration.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally related to N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide. For instance, derivatives of related thiophene compounds have shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8 . This suggests that the compound may possess similar anticancer efficacy.

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to act as an inhibitor of specific enzymes relevant to disease pathways. For example, it has been proposed as a potential inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes including acid-base balance and respiration . Inhibitors of this enzyme are valuable in treating conditions such as glaucoma and certain types of edema.

Structure-Activity Relationship Studies

The structure of this compound allows for extensive structure-activity relationship (SAR) studies. By modifying different components of the molecule, researchers can optimize its pharmacological properties, enhancing efficacy while minimizing side effects.

Data Table: Summary of Applications

Application Area Details
Metabolic Disorders Inhibition of 11β-hydroxysteroid dehydrogenase type 1; potential treatment for diabetes.
CNS Disorders Neuroprotective effects; potential use in Alzheimer's disease treatment.
Anticancer Activity Significant growth inhibition in various cancer cell lines; further research needed.
Enzyme Inhibition Potential inhibitor of carbonic anhydrase; implications for glaucoma treatment.
SAR Studies Optimization of pharmacological properties through structural modifications.

Case Studies

  • Inhibition Studies : A study demonstrated that related compounds effectively inhibited 11β-hydroxysteroid dehydrogenase type 1 in vitro, leading to improved glucose metabolism in diabetic models .
  • Anticancer Research : Experimental data showed that derivatives exhibited up to 86% growth inhibition against specific cancer cell lines, indicating strong anticancer potential .
  • Neuroprotective Effects : In silico studies indicated that modifications to the compound's structure could enhance its binding affinity to targets involved in neurodegenerative diseases .

Q & A

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent polarity) for critical steps. For example, flow-chemistry systems enable precise control of reaction parameters, reducing side products .
  • Monitor purity via HPLC and adjust recrystallization solvents (e.g., ethanol/water mixtures) based on solubility profiles .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C-NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the cyclopentane and piperidine moieties. For example, cyclopenta[b]thiophene protons typically appear as multiplets at δ 2.2–3.0 ppm .
    • 19F-NMR : Confirm the presence of the 4-fluorophenyl group (δ ~ -110 ppm) .
  • X-ray Crystallography :
    • Grow single crystals via slow evaporation in DMSO/ethyl acetate. Analyze hydrogen-bonding patterns (e.g., N–H⋯O interactions) to confirm sulfonamide and carbamoyl conformations .
  • Mass Spectrometry :
    • High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~ 475–480 g/mol) and detect fragmentation patterns of the sulfonyl group .

Basic: How can researchers identify potential biological targets using computational and experimental approaches?

Methodological Answer:

  • Computational Docking :
    • Use software like AutoDock Vina to screen against kinases or GPCRs, focusing on the sulfonyl and carboxamide groups as hydrogen-bond donors/acceptors .
  • Experimental Profiling :
    • Perform broad-panel enzyme assays (e.g., kinase inhibition, protease activity) at 10 μM concentrations. Prioritize targets showing >50% inhibition .
    • Validate hits with SPR (Surface Plasmon Resonance) to measure binding kinetics (KD values) .

Advanced: How can SAR studies evaluate the pharmacophoric elements of this compound?

Methodological Answer:

  • Core Modifications :
    • Synthesize analogs with cyclopenta[b]thiophene substituents (e.g., methyl, cyano) to assess steric/electronic effects on target binding .
    • Replace the 4-fluorophenylsulfonyl group with bulkier aryl sulfonates to probe hydrophobic pocket interactions .
  • Activity Cliffs :
    • Test derivatives in dose-response assays (IC50). A >10-fold drop in potency upon replacing the carbamoyl group indicates its critical role in hydrogen bonding .

Q. Example SAR Table :

Modification SiteSubstituentIC50 (μM)Conclusion
Cyclopenta[b]thiophene-CN0.12Enhanced potency
Piperidine-CH32.5Reduced binding

Advanced: How to resolve contradictions in biological activity data across assay systems?

Methodological Answer:

  • Assay Validation :
    • Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based) to rule out false positives. For example, discrepancies in kinase inhibition may arise from off-target ATP competition .
  • Metabolite Interference :
    • Use LC-MS to identify metabolic byproducts in cell-based assays that may inhibit/activate unintended targets .
  • Structural Polymorphism :
    • Characterize crystalline forms via DSC/TGA. Different polymorphs may exhibit varying solubility and bioactivity .

Advanced: How to assess the metabolic stability of the 4-fluorophenylsulfonyl moiety?

Methodological Answer:

  • In Vitro Liver Microsomes :
    • Incubate the compound with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes. A t1/2 < 30 min indicates poor stability .
  • CYP450 Inhibition :
    • Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. IC50 > 10 μM suggests low risk of drug-drug interactions .
  • Stabilization Strategies :
    • Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to reduce oxidative metabolism .

Advanced: How can DoE improve optimization of multi-step synthetic pathways?

Methodological Answer:

  • Stepwise DoE Workflow :
    • Screening Design : Use a Plackett-Burman design to identify critical factors (e.g., reaction time, solvent) for each step .
    • Response Surface Methodology (RSM) : Apply a Central Composite Design to maximize yield in the sulfonylation step, optimizing temperature (60–100°C) and equivalents of sulfonyl chloride .
  • Case Study :
    • A flow-chemistry DoE reduced reaction time for a similar cyclopenta[b]thiophene derivative from 12 h to 3 h while maintaining 90% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.